molecular formula C20H25N3O2 B5695146 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide

2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide

Numéro de catalogue B5695146
Poids moléculaire: 339.4 g/mol
Clé InChI: MDKXJSRJJLEHAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects:
2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. Additionally, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been shown to reduce the levels of several cytokines and chemokines that are involved in the recruitment and activation of immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide is its specificity for BTK, which reduces the potential for off-target effects. However, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several potential future directions for research on 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One area of interest is the development of combination therapies that include 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide and other targeted agents, such as venetoclax or ibrutinib. Another area of interest is the investigation of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide in other B-cell malignancies, such as multiple myeloma or Waldenström's macroglobulinemia. Finally, there is a need for further preclinical studies to better understand the mechanisms of action and potential toxicities of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide.

Méthodes De Synthèse

The synthesis of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide involves several steps, including the reaction of 4-methoxyphenylpiperazine with 4-methylbenzoyl chloride to form 4-methyl-N-(4-methoxyphenyl)piperazine-1-carboxamide. This intermediate is then treated with 2-bromo-N-(4-methylphenyl)acetamide to yield the final product, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide.

Applications De Recherche Scientifique

2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide inhibits BTK activity, leading to decreased B-cell proliferation and survival. In vivo studies have demonstrated that 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide can reduce tumor growth and prolong survival in mouse models of CLL and NHL.

Propriétés

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-3-5-17(6-4-16)21-20(24)15-22-11-13-23(14-12-22)18-7-9-19(25-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKXJSRJJLEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-N-p-tolyl-acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.